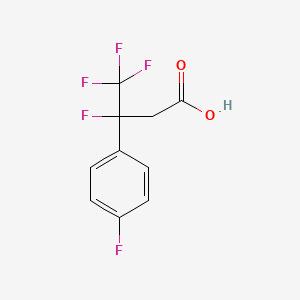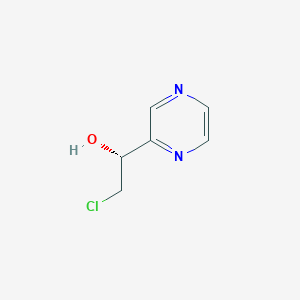![molecular formula C44H42F2N2O6 B13111321 8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol CAS No. 6945-73-9](/img/structure/B13111321.png)
8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound is notable for its binaphthalene core, which is functionalized with multiple substituents, including fluoro, methyl, and imino groups. These functional groups contribute to the compound’s distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol involves several key steps. The synthetic route typically begins with the preparation of the binaphthalene core, followed by the introduction of the various substituents through a series of reactions. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bonds between the binaphthalene core and the aryl groups.
Imination Reactions:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
When compared to similar compounds, 8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-Fluoro-4-methylphenyl isocyanate: This compound shares the fluoro and methyl substituents but lacks the binaphthalene core and imino groups.
Bis{(E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol}copper(II): This Schiff base copper complex has a similar imino group but differs in its metal coordination and overall structure.
The uniqueness of 8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol lies in its specific arrangement of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6945-73-9 |
|---|---|
Molecular Formula |
C44H42F2N2O6 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
8-[(3-fluoro-4-methylphenyl)iminomethyl]-2-[8-[(3-fluoro-4-methylphenyl)iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H42F2N2O6/c1-19(2)33-27-13-23(7)35(41(51)37(27)29(39(49)43(33)53)17-47-25-11-9-21(5)31(45)15-25)36-24(8)14-28-34(20(3)4)44(54)40(50)30(38(28)42(36)52)18-48-26-12-10-22(6)32(46)16-26/h9-20,49-54H,1-8H3 |
InChI Key |
CSXJGNGPMPASGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=C(C3=C2C(=C(C(=C3)C)C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC(=C(C=C6)C)F)O)O)C(C)C)O)O)C(C)C)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
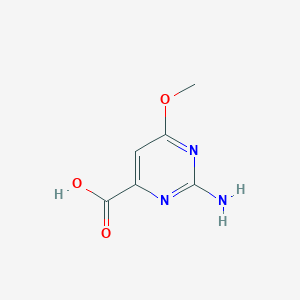
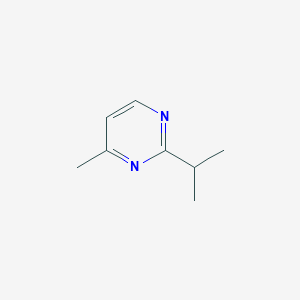

![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
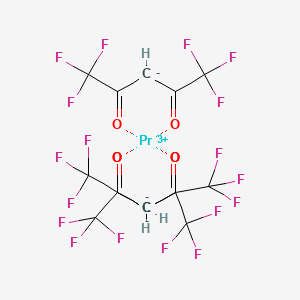
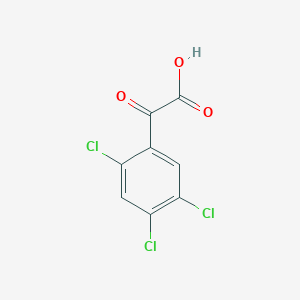
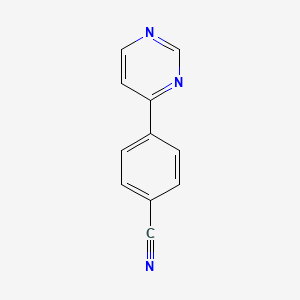
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)

![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
